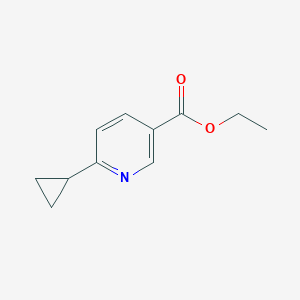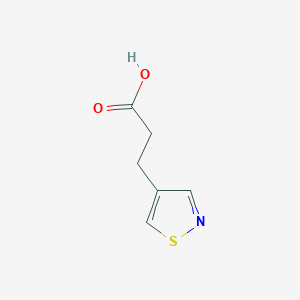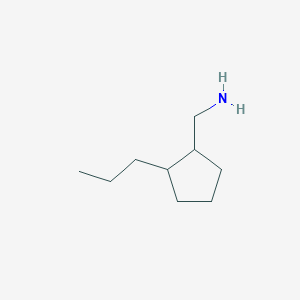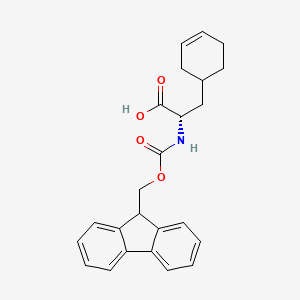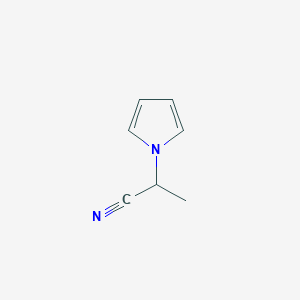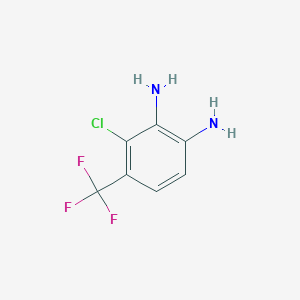
3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, where the hydrogen atoms at positions 3 and 4 are replaced by a chlorine atom and a trifluoromethyl group, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine typically involves multiple steps. One common method starts with the nitration of 3-Chloro-4-(trifluoromethyl)benzene, followed by the reduction of the nitro groups to amino groups. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products
Oxidation: 3-Chloro-4-(trifluoromethyl)benzene-1,2-dinitro.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine depends on its interaction with molecular targets. The amino groups can form hydrogen bonds with various biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzotrifluoride
- 2-(Trifluoromethyl)benzene-1,4-diamine
- 4-(Trifluoromethyl)benzene-1,2-diamine
Uniqueness
3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties. The combination of these substituents with the amino groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2H,12-13H2 |
InChI Key |
XMUIPJQCSLJHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
